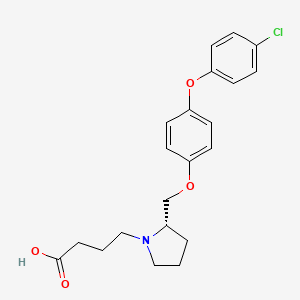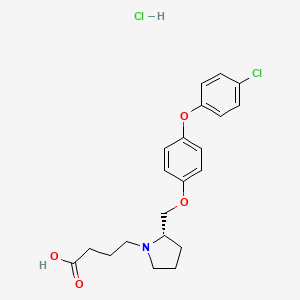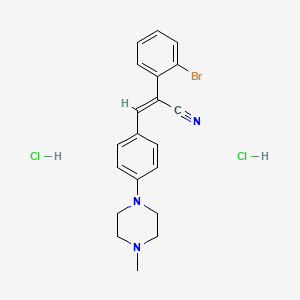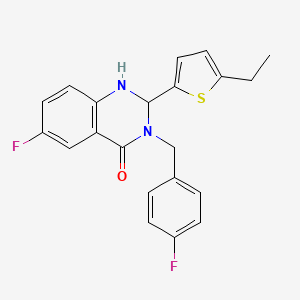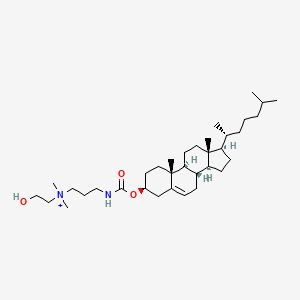
DMHAPC-Chol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil es un derivado catiónico del colesterol. Se usa comúnmente en el campo de la entrega de genes debido a su capacidad para formar liposomas que pueden encapsular y transportar material genético a las células . Este compuesto es particularmente reconocido por su eficiencia en la entrega de plásmidos de ADN y ARN de interferencia pequeño (siRNA) a varios tipos de células .
Mecanismo De Acción
El mecanismo de acción del Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil implica su incorporación a los liposomas, que luego pueden encapsular material genético o fármacos . Estos liposomas se fusionan con la membrana celular, permitiendo que el material encapsulado ingrese a la célula. El grupo hidroxietil en la porción polar de la cabeza de amino juega un papel crucial en la estabilidad y eficiencia de estos liposomas .
Análisis Bioquímico
Biochemical Properties
DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. This compound can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, this compound has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, this compound-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. This compound can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of this compound with biomolecules are critical for its efficacy in gene delivery applications .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The stability of this compound is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of this compound can lead to cumulative effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, this compound-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of this compound within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound .
Métodos De Preparación
La síntesis del Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil implica la reacción del colesterol con un enlace carbamoil y un grupo hidroxietil en la porción polar de la cabeza de amino . Las condiciones de reacción generalmente incluyen el uso de disolventes orgánicos como la dimetilformamida (DMF) y el etanol . El producto luego se purifica para lograr un alto nivel de pureza, a menudo mayor del 95% .
Análisis De Reacciones Químicas
El Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el enlace carbamoil.
Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos como DMF y etanol, así como catalizadores específicos dependiendo de la reacción deseada . Los principales productos formados a partir de estas reacciones varían, pero a menudo incluyen derivados de colesterol modificados con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
El Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil tiene una amplia gama de aplicaciones en la investigación científica:
Entrega de genes: Se utiliza para entregar plásmidos de ADN y siRNA a las células, lo que lo convierte en un valioso en la investigación y terapia genética.
Investigación del cáncer: El compuesto se ha utilizado para entregar siRNA que se dirige al factor de crecimiento endotelial vascular (VEGF) en las células cancerosas, inhibiendo así el crecimiento tumoral.
Entrega de fármacos: Su capacidad para formar liposomas estables lo hace útil en la entrega de diversos fármacos.
Estudios biológicos: Se emplea en estudios que involucran la señalización celular y la bioquímica de lípidos.
Comparación Con Compuestos Similares
El Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil es único debido a su estructura específica, que incluye un enlace carbamoil biodegradable y un grupo hidroxietil . Compuestos similares incluyen:
Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil: Otro lípido catiónico utilizado para la entrega de genes.
Fosfatidiletanolamina de dioleoil (DOPE): A menudo se utiliza en combinación con Yoduro de Colesterol Carbamoyl Aminopropano Hidroxietil Dimetil para mejorar la eficiencia de la entrega de genes.
Linoleato de colesterol: Otro derivado del colesterol utilizado en sistemas de entrega de fármacos basados en lípidos.
Estos compuestos comparten aplicaciones similares, pero difieren en sus estructuras químicas y funcionalidades específicas, lo que puede influir en su eficiencia y idoneidad para diferentes propósitos de investigación .
Propiedades
IUPAC Name |
3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXTDBNSSOEDB-SJTWHRLHSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63N2O3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?
A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []
Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?
A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
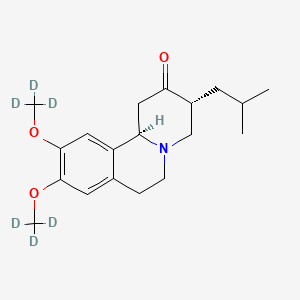
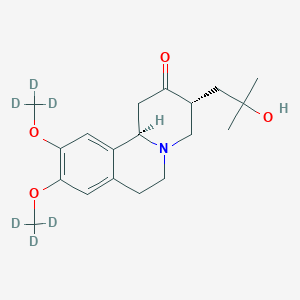
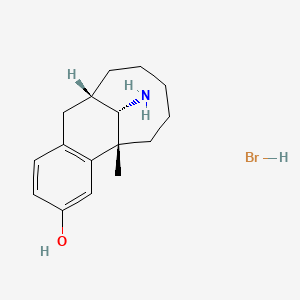


![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
